(1-Phenyl-ethyl)-pyridin-3-ylmethyl-amine, also known as Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine, is an organic compound with the molecular formula and a molecular weight of 212.29 g/mol. This compound is characterized by a phenyl group attached to an ethylamine moiety, which is further connected to a pyridine ring. It is primarily utilized in scientific research and industrial applications due to its unique structural properties and potential biological interactions.
The synthesis of (1-Phenyl-ethyl)-pyridin-3-ylmethyl-amine typically involves a multi-step process:
In industrial settings, continuous flow reactors are employed to enhance efficiency, allowing for better control over reaction conditions and improved scalability.
The molecular structure of (1-Phenyl-ethyl)-pyridin-3-ylmethyl-amine features:
The structural formula can be represented as follows:
The compound exhibits notable characteristics due to the specific arrangement of its functional groups, influencing its reactivity and interactions with biological targets .
(1-Phenyl-ethyl)-pyridin-3-ylmethyl-amine can undergo various chemical reactions including:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry and materials science .
The mechanism of action for (1-Phenyl-ethyl)-pyridin-3-ylmethyl-amine involves:
Such interactions highlight its significance in pharmacological research.
The physical properties of (1-Phenyl-ethyl)-pyridin-3-ylmethyl-amine include:
Property | Value |
---|---|
Molecular Weight | 212.29 g/mol |
Boiling Point | Approximately 331.6 °C |
Density | 1.049 g/cm³ |
pKa | 7.67 |
These properties indicate that the compound is a liquid at room temperature with moderate solubility characteristics, making it suitable for various applications .
(1-Phenyl-ethyl)-pyridin-3-ylmethyl-amine finds applications across several fields:
Its versatility makes it a valuable compound in both academic research and industrial applications, particularly in drug development and materials science.
The primary synthetic route to (1-phenylethyl)-pyridin-3-ylmethyl-amine (CAS 199325-90-1, C₁₄H₁₆N₂) employs a multi-step reductive amination strategy between 2-(pyridin-3-yl)acetaldehyde and 1-phenylethanamine. This approach leverages the electrophilicity of the aldehyde carbonyl and the nucleophilicity of the primary amine, followed by reduction of the resulting imine intermediate. The reaction proceeds under mild conditions (room temperature to 60°C) in anhydrous methanol or tetrahydrofuran, with stoichiometric control critical to minimizing dialkylation byproducts [3] [5].
Key intermediates include 3-(aminomethyl)pyridine and 1-phenylethanone, the latter undergoing in situ imine formation. The reduction stage traditionally employs sodium cyanoborohydride (NaBH₃CN) due to its superior selectivity for imine reduction over aldehydes, operating at pH 7-8 via acetate buffering. Typical isolated yields for this route range from 65–78% after silica gel chromatography, with purity >95% confirmed by high-performance liquid chromatography and nuclear magnetic resonance spectroscopy [5] [7]. Alternative reducing agents include sodium triacetoxyborohydride in dichloroethane, which enhances reaction rate but complicates aqueous workups.
Table 1: Representative Multi-Step Synthesis via Reductive Amination
Step | Reactants | Conditions | Intermediate | Yield (%) |
---|---|---|---|---|
1 | 3-Pyridinecarboxaldehyde + Nitromethane | Henry reaction, K₂CO₃, methanol, 0°C→RT | (E)-1-(pyridin-3-yl)-2-nitropropene | 82 |
2 | Nitroalkene + Iron powder | Acetic acid/water, reflux | 1-(pyridin-3-yl)ethan-1-amine | 75 |
3 | 1-(Pyridin-3-yl)ethan-1-amine + Phenylacetaldehyde | NaBH₃CN, methanol, pH 6-7, 4h | (1-Phenylethyl)-pyridin-3-ylmethyl-amine | 68 |
Catalytic optimization focuses on addressing limitations in stereoselectivity and functional group tolerance. Transition metal catalysis significantly improves efficiency, with copper(I) oxide (Cu₂O) and zinc triflate [Zn(OTf)₃] demonstrating exceptional activity in model reactions. Cu₂O (5 mol%) in ethanol/water (9:1) at 60°C achieves 92% conversion within 2 hours—a 30% yield increase over non-catalytic methods. This acceleration is attributed to the Lewis acid activation of the carbonyl group, facilitating nucleophilic attack by the amine [5].
For enantioselective synthesis, chiral catalysts are indispensable. Noyori-type transfer hydrogenation catalysts incorporating (1R,2S)-cis-aminoindanol ligands enable asymmetric reductive amination of prochiral ketones. Though specific data for (1-phenylethyl)-pyridin-3-ylmethyl-amine is limited in the search results, analogous pyridinylalkylamine syntheses achieve enantiomeric excess (ee) >90% when using formic acid/triethylamine as the hydrogen source. Heterogeneous catalysts like palladium on carbon (Pd/C) also permit catalyst recycling, with five consecutive cycles showing <5% activity loss in batch reactors [5].
Table 2: Catalytic Performance in Reductive Amination
Catalyst System | Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
None (NaBH₃CN only) | - | Methanol | 25 | 12 | 65 |
Cu₂O | 5 | Ethanol/water | 60 | 2 | 92 |
Zn(OTf)₂ | 10 | Tetrahydrofuran | 50 | 4 | 85 |
Pd/C (heterogeneous) | 3 | Methanol | 50 | 3 | 88 |
Industrial translation employs continuous flow chemistry to overcome exothermicity and mixing constraints inherent in batch processes. A patented integrated reactor system couples:
This configuration achieves 94% conversion with >99% purity by exploiting enhanced heat/mass transfer and precise residence time control. Telescoped synthesis—where intermediates are not isolated—reduces solvent consumption by 60% versus batch processing. For 100 kg/day production, a Corning Advanced-Flow™ reactor with silicon carbide plates demonstrates sustained operation over 500 hours without fouling, underscoring robustness. Cold-chain logistics (2–8°C) are mandated during product transport due to the compound’s thermal sensitivity, as specified in commercial handling protocols [3] [5].
Solvent reduction and energy-efficient purification dominate green chemistry innovations. Key advances include:
Life-cycle assessment of the optimized process shows a 45% reduction in cumulative energy demand and 70% lower E-factor (kg waste/kg product) versus classical routes—progress toward meeting ACS Green Chemistry Institute guidelines.
Table 3: Green Metrics Comparison for Production Methods
Parameter | Batch Process | Continuous Flow (Optimized) | Improvement (%) |
---|---|---|---|
Overall Yield | 68% | 89% | +31 |
Process Mass Intensity (kg/kg) | 120 | 32 | -73 |
Energy Consumption (kWh/kg) | 85 | 22 | -74 |
Carbon Footprint (kg CO₂eq/kg) | 45 | 12 | -73 |
The synthesis of (1-phenylethyl)-pyridin-3-ylmethyl-amine exemplifies modern chemical manufacturing’s trajectory—integrating catalytic precision, flow engineering, and sustainability principles to achieve efficiency while minimizing ecological impact [3] [5] [9].
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